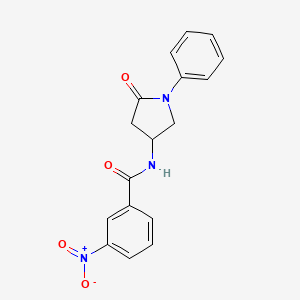
3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is an organic compound that belongs to the class of phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .Molecular Structure Analysis
The molecular structure of “this compound” likely involves a five-membered pyrrolidine ring, which is a common feature in many bioactive molecules . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Biomedical Imaging
Nitroxide radicals, including those related to "3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide," are used as paramagnetic contrast agents in magnetic resonance imaging (MRI) due to their ability to participate in cellular redox reactions. The rate at which these compounds lose their contrast-enhancing ability correlates with the tissue's reducing power, allowing for the noninvasive assessment of the intracellular redox status. Such applications are particularly useful in distinguishing between normal and tumor tissue, highlighting the potential of these compounds in cancer research (Hyodo et al., 2006).
Corrosion Inhibition
Studies on benzamide derivatives, including those with nitro substituents, have shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds, through electrochemical and surface analysis methods, demonstrate strong adsorption at metal/electrolyte interfaces, significantly enhancing the energy barrier against corrosive dissolution. This application is crucial for protecting industrial materials from degradation, indicating the versatile applications of benzamide derivatives beyond biological contexts (Mishra et al., 2018).
Sensing Applications
The use of metal-organic frameworks (MOFs) incorporating benzamide derivatives for fluorescence sensing represents another innovative application. A zinc-based MOF has been developed as a highly efficient, rapid, and sensitive fluorescence sensor for detecting biomarkers such as 3-nitrotyrosine, which is associated with oxidative stress and various diseases. This application demonstrates the potential of such compounds in developing new diagnostic tools and methodologies (Geng et al., 2022).
Pharmaceutical Development
Compounds related to "this compound" have been investigated for their pharmaceutical relevance, including antimicrobial, antifungal, and anti-inflammatory activities. These studies reveal the potential of benzamide derivatives in developing new therapeutic agents, showcasing their importance in drug discovery and development processes (Kodela et al., 2012).
Direcciones Futuras
The future directions in the study of “3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” and similar compounds likely involve further exploration of their biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
Propiedades
IUPAC Name |
3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-10-13(11-19(16)14-6-2-1-3-7-14)18-17(22)12-5-4-8-15(9-12)20(23)24/h1-9,13H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWIEHQRDBAONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)

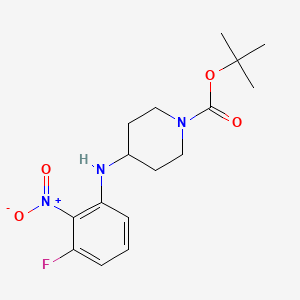


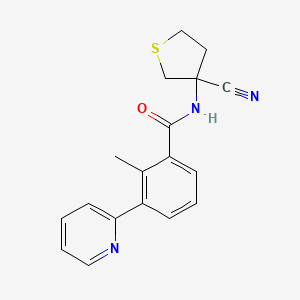
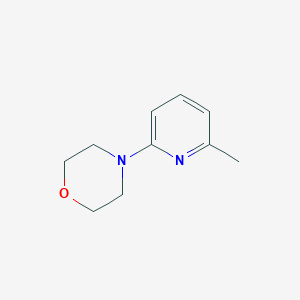
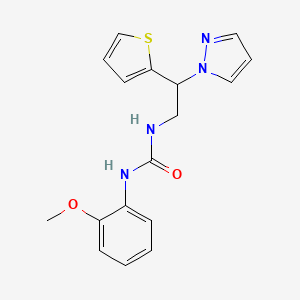



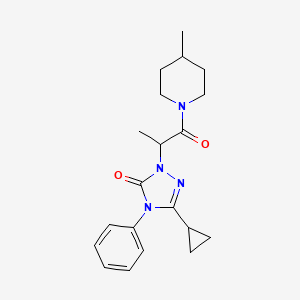
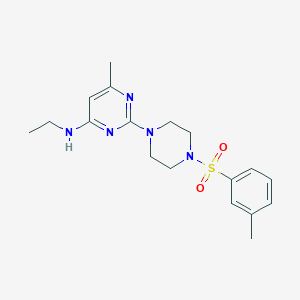
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)
